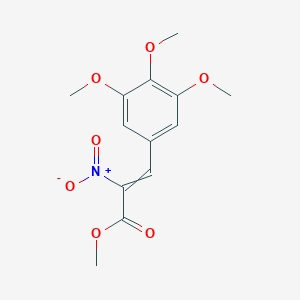
Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is an organic compound characterized by its nitro group and trimethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane in the presence of a base, followed by esterification. The reaction conditions often include:
-
Condensation Reaction
Reagents: 3,4,5-trimethoxybenzaldehyde, nitromethane
Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
-
Esterification
Reagents: Intermediate nitro compound, methanol
Catalyst: Acidic catalyst (e.g., sulfuric acid or hydrochloric acid)
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
-
Reduction
- The compound can undergo reduction reactions to form various derivatives, such as amines or hydroxylamines.
-
Substitution
- The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, iron, hydrochloric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products Formed
Reduction: Amino derivatives
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate serves as a precursor for various complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. These studies often focus on the structure-activity relationship to optimize the biological efficacy of the compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry
In the materials science industry, the compound is used in the development of novel materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mécanisme D'action
The mechanism of action of Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate and its derivatives often involves interaction with biological macromolecules, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trimethoxyphenyl moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-nitro-3,4,5-trimethoxybenzoate
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is unique due to its combination of a nitro group and a trimethoxyphenyl moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications in chemistry, biology, and medicine.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Numéro CAS |
111705-24-9 |
|---|---|
Formule moléculaire |
C13H15NO7 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO7/c1-18-10-6-8(7-11(19-2)12(10)20-3)5-9(14(16)17)13(15)21-4/h5-7H,1-4H3 |
Clé InChI |
AXPDKTSOSRCSLX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C(C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
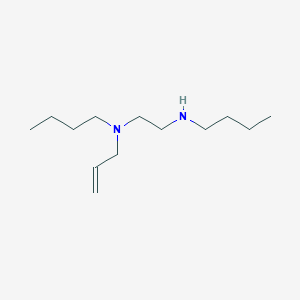
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
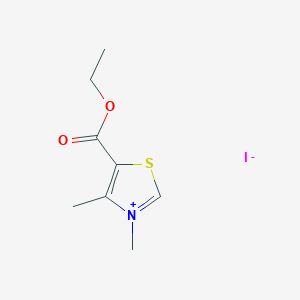
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
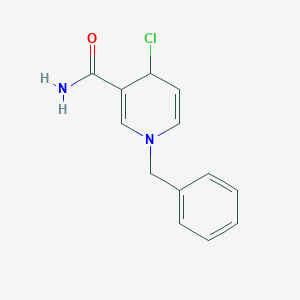
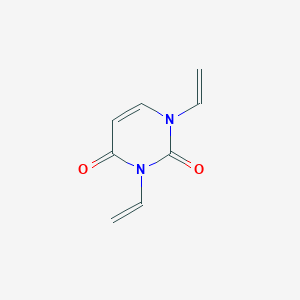
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)


![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
